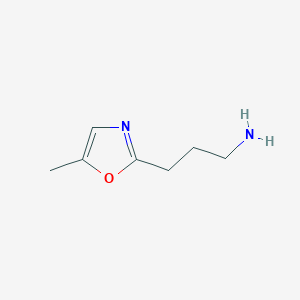

3-(5-Methyloxazol-2-yl)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

3-(5-methyl-1,3-oxazol-2-yl)propan-1-amine |

InChI |

InChI=1S/C7H12N2O/c1-6-5-9-7(10-6)3-2-4-8/h5H,2-4,8H2,1H3 |

InChI Key |

JAEZGFYTCROZCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(O1)CCCN |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 3 5 Methyloxazol 2 Yl Propan 1 Amine and Analogues

Convergent and Divergent Synthetic Routes for Oxazole (B20620) Ring Formation

The construction of the 5-methyloxazole (B9148) core is a critical step in the synthesis of the target compound. Both convergent and divergent strategies are employed, leveraging a variety of classical and modern synthetic reactions. Convergent approaches involve the synthesis of key fragments—one destined to become the oxazole ring and another comprising the side chain—which are then coupled. Divergent syntheses focus on first creating a core oxazole scaffold that can be subsequently functionalized at various positions.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer a highly efficient route to complex molecules like oxazoles. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity.

One notable approach is the copper(I) and zinc(II) catalyzed one-pot reaction involving aldehydes, terminal alkynes, acid chlorides, and a nitrogen source like lithium bis(trimethylsilyl)amide (LiN(TMS)₂). wikipedia.org This strategy allows for the assembly of polysubstituted oxazoles in a single step. Another powerful two-component method involves the reaction of arylacetylenes with α-amino acids, facilitated by a combination of Cu(NO₃)₂·3H₂O and iodine, to yield 2,5-disubstituted oxazoles. organic-chemistry.org

A prominent example that borders on MCR principles is the van Leusen oxazole synthesis, a two-component reaction that is exceptionally effective for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govrsc.org

Table 1: Comparison of Selected Multi-component Strategies for Oxazole Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Advantages |

|---|---|---|---|

| Cu/Zn Catalyzed MCR | Aldehyde, Alkyne, Acid Chloride, LiN(TMS)₂ | Cu(I) and Zn(II) | High convergence, one-pot synthesis of polysubstituted oxazoles. wikipedia.org |

| I₂/Cu Catalyzed Reaction | Arylacetylene, α-Amino Acid | I₂, Cu(NO₃)₂·3H₂O | Utilizes readily available starting materials. organic-chemistry.org |

| van Leusen Synthesis | Aldehyde, Tosylmethyl Isocyanide (TosMIC) | Base (e.g., K₂CO₃, K₃PO₄) | High yield for 5-substituted oxazoles, mild conditions. nih.govresearchgate.net |

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing direct access to the oxazole ring system. The van Leusen reaction, for instance, proceeds through a [3+2] cycloaddition mechanism. nih.gov In this process, the deprotonated TosMIC acts as a three-atom synthon that reacts with an aldehyde. The resulting intermediate undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to yield the aromatic 5-substituted oxazole. nih.gov

Another important class of reactions involves hypervalent iodine-mediated oxidative cycloadditions. These methods can transform starting materials like N-propargylamides into oxazole derivatives through intramolecular cyclization. nih.gov Furthermore, the oxazole ring itself can participate as a diene component in [4+2] Diels-Alder reactions with various dienophiles. researchgate.netacs.orgijpsonline.com This reactivity is fundamental to the synthesis of pyridines and furans from oxazole precursors, highlighting the versatility of the oxazole scaffold in divergent synthetic strategies. acs.orgijpsonline.com

Functionalization of the Propan-1-amine Side Chain

Attaching the 3-aminopropyl group at the C2 position of the 5-methyloxazole ring is a key synthetic challenge. Strategies can be broadly divided into two categories: late-stage installation of the amine via reductive amination of a precursor, or building the oxazole ring onto a molecule that already contains the required carbon and nitrogen framework.

Reductive amination is a highly effective and widely used method for forming C-N bonds. This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with ammonia (B1221849) or a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. nih.govnih.gov

For the synthesis of 3-(5-methyloxazol-2-yl)propan-1-amine, a logical precursor is 3-(5-methyloxazol-2-yl)propanal. The reductive amination of this aldehyde with ammonia would directly yield the target primary amine. A variety of catalytic systems are available for this transformation, including both noble metal (e.g., Ru, Pd) and non-noble metal (e.g., Ni, Co) catalysts. nih.govacs.org Mild reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or triethylsilane (Et₃SiH) in the presence of an acid are also commonly employed, particularly for their functional group tolerance. researchgate.net

Table 2: Selected Reagents for Reductive Amination

| Reducing System | Typical Substrates | Advantages |

|---|---|---|

| H₂ with Ni, Co, Ru, or Pd catalyst | Aldehydes, Ketones | High efficiency, suitable for industrial scale-up. nih.govacs.org |

| NaBH(OAc)₃ | Aldehydes, Ketones | Mild conditions, broad functional group tolerance. researchgate.net |

| Et₃SiH / Trifluoroacetic Acid (TFA) | Aldehydes (especially with electron-poor amines) | Fast, clean reactions with high yields. researchgate.net |

Constructing the precursor aldehyde, 3-(5-methyloxazol-2-yl)propanal, can be achieved through several routes.

Chain Elongation from a Simpler Oxazole: One strategy begins with a pre-formed oxazole ring. For instance, 5-methyloxazole can be deprotonated at the C2 position to form a highly reactive 2-lithiooxazole intermediate. wikipedia.org This nucleophile can then react with an electrophile such as 3-bromopropanal (B3055480) acetal (B89532) to install the three-carbon chain, followed by deprotection to reveal the aldehyde. Alternatively, starting with 2-formyl-5-methyloxazole, a Wittig reaction with an appropriate two-carbon phosphonium (B103445) ylide could extend the chain, followed by further functional group manipulation. nih.gov

Oxazole Formation on a Pre-existing Chain (Convergent Synthesis): A more convergent approach involves building the oxazole ring onto a precursor that already contains the three-carbon chain. A suitable starting material could be a derivative of 4-aminobutanoic acid or 4-cyanobutanoic acid. For example, the carboxylic acid of N-acetyl-4-aminobutanoic acid could be transformed into an α-acylamino ketone. This intermediate could then undergo cyclodehydration, as seen in the Robinson-Gabriel synthesis, to form the desired 2-substituted 5-methyloxazole ring with the protected aminopropyl side chain already in place. wikipedia.org

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. youtube.com

Several green strategies have been successfully applied to oxazole synthesis: rsc.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improve product yields by enabling rapid and uniform heating. rsc.org The synthesis of 5-substituted oxazoles via the van Leusen reaction has been shown to be highly efficient under microwave conditions. researchgate.net

Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation, leading to shorter reaction times and milder conditions. rsc.org

Use of Green Solvents and Catalysts: Replacing volatile organic solvents with more environmentally benign alternatives like water or ionic liquids is a key green objective. ijpsonline.com An improved van Leusen synthesis has been developed that uses β-cyclodextrin as a phase-transfer catalyst in water. nih.gov Furthermore, the use of recyclable, heterogeneous catalysts or metal-free organocatalysts, such as thiamine (B1217682) hydrochloride for reductive amination, aligns with green chemistry principles. researchgate.netijpsonline.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding solid reactants together, represents an ideal green method by eliminating solvent waste entirely. researchgate.net

Table 3: Overview of Green Chemistry Approaches in Oxazole Synthesis

| Green Technique | Principle | Example Application | Benefits |

|---|---|---|---|

| Microwave Irradiation | Rapid, uniform heating using microwave energy. | van Leusen reaction for 5-substituted oxazoles. researchgate.net | Reduced reaction time, increased yield. rsc.org |

| Ultrasonication | Use of sound energy to induce chemical reactions. | Synthesis of various heterocyclic compounds. rsc.org | Mild conditions, shorter reaction times. |

| Green Solvents | Replacing hazardous solvents with water, ionic liquids, etc. | van Leusen reaction in water with β-cyclodextrin. nih.gov | Reduced environmental impact and toxicity. |

| Solvent-Free Conditions | Reactants are mixed directly without a solvent. | Reductive amination using thiamine hydrochloride catalyst. researchgate.net | Elimination of solvent waste, simplified workup. |

Catalyst-Free and Solvent-Free Reaction Conditions

The pursuit of green and sustainable chemistry has spurred the development of synthetic protocols that operate under catalyst-free and solvent-free conditions. mdpi.com These approaches are highly desirable as they reduce the environmental impact by eliminating potentially toxic metal catalysts and volatile organic solvents. The simplification of reaction workups and purifications is another significant benefit, as it often removes the need for chromatographic separation to remove catalyst residues. documentsdelivered.com

While specific catalyst-free or solvent-free syntheses for this compound are not extensively detailed in prominent literature, the principles have been successfully applied to the synthesis of various heterocyclic compounds, including oxazole precursors and other nitrogen-containing rings. For instance, the synthesis of 2-amino-4,6-diarylpyridine-3-carbonitriles has been achieved under solvent-free and catalyst-free conditions, showcasing the potential for forming complex molecules through thermal condensation. documentsdelivered.com Similarly, a three-component, catalyst-free synthesis of amidinomaleimides demonstrates the fusion of secondary amines, aldehydes, and azidomaleimides in a one-pot reaction, sometimes using water as a benign solvent. documentsdelivered.com

These methodologies often rely on the intrinsic reactivity of the starting materials at elevated temperatures or simply by grinding the reactants together. The synthesis of quinazoline (B50416) derivatives, for example, has been accomplished by heating an amine, an ortho-ester, and a 2-amino-5-iodobenzophenone (B3068442) without any catalyst or solvent.

Table 1: Examples of Catalyst-Free and/or Solvent-Free Synthesis of Heterocyclic Compounds

| Product Type | Reactants | Conditions | Yield | Reference |

| Amidinomaleimides | Azidomaleimide, Aldehyde, Secondary Amine | Neat or Water, Room Temp | High | documentsdelivered.com |

| Quinazolines | 2-amino-5-iodobenzophenone, Amine, Ortho-ester | Neat, 80-120 °C | Good to Excellent | documentsdelivered.com |

| 3-Acylquinolines | Anthranils, Enaminones | Methanesulfonic acid (MSA), NaI, DCE, 80 °C | High | mdpi.com |

| 3-Alkylaminoquinoxaline-2(1H)-thiones | 2-alkanamino-3-chloroquinoxalines, N-cyclohexyl dithiocarbamate | Ethanol, Reflux | 76-93% | nih.gov |

Microwave-Assisted and Flow Chemistry Applications

Microwave-assisted synthesis and flow chemistry represent two powerful technologies for accelerating and scaling up chemical reactions. Both methods offer enhanced control over reaction parameters compared to conventional batch processing.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in synthetic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes. nih.govmdpi.com This is achieved through efficient and uniform heating of the reaction mixture via dielectric loss, which can lead to higher yields and cleaner reaction profiles. mdpi.com

The synthesis of various heterocyclic scaffolds, which are structurally related to the oxazole core of this compound, has been successfully demonstrated using microwave assistance. For instance, the condensation of 2-acetylnaphthalene (B72118) with benzaldehydes to form chalcones, followed by cyclization with hydrazines to yield 3,5-arylated 2-pyrazolines, is achieved in minutes with high yields under microwave irradiation. mdpi.com Similarly, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines is performed efficiently in a one-pot manner using controlled microwave heating. sunway.edu.my This catalyst-free, three-component reaction highlights the synergy between microwave technology and green chemistry principles. sunway.edu.my

Table 2: Selected Microwave-Assisted Syntheses of Heterocyclic Analogues

| Product | Reactants | Conditions | Time | Yield | Reference |

| 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones | 5-Aminopyrazole-4-carboxylate, Trimethyl orthoformate, Primary amine | 160 °C, 150 W | 55 min | High | sunway.edu.my |

| 6-Methoxy-5,6-dihydro-5-azapurines | 1,2,4-Triazol-5-amine, Triethyl orthoformate, n-Propylamine | THF, 140 °C, 180 W | 10 min | 71% | nih.gov |

| 3,5-Arylated 2-Pyrazolines | Chalcones, Hydrazine | Acetic Acid, 300 W | 2-12 min | 82-99% | mdpi.com |

| 3-(2'-hydroxy-3'-nitro-5'-methylphenyl)-5-(aryl/heteryl) isoxazolines | Chalcone derivative, Hydroxylamine hydrochloride | Ethanol | 4-5 min | High | researchgate.net |

Flow Chemistry Applications

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of pumps, tubes, and microreactors. This technology offers superior control over reaction temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. uc.pt The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, enabling highly exothermic or fast reactions to be performed safely. uc.pt

While a specific flow synthesis protocol for this compound is not prominently documented, the synthesis of other heterocycles has been successfully translated to flow systems. For example, the Paal-Knorr synthesis of pyrroles from 2,5-hexanedione (B30556) and primary amines has been optimized in a flow reactor, achieving quantitative conversion in just 100 seconds at room temperature. uc.pt This method is particularly well-suited for industrial production due to its high throughput and control. uc.pt Similarly, multi-step syntheses of complex molecules, including intermediates for active pharmaceutical ingredients, have been streamlined using sequential flow processes, avoiding the need for isolation and purification of intermediates. uc.ptsemanticscholar.org The application of flow chemistry could enable a safer, more efficient, and scalable production of this compound and its analogues.

Iii. Chemical Reactivity and Derivatization Strategies for 3 5 Methyloxazol 2 Yl Propan 1 Amine

Reactivity of the Primary Amine Moiety

The primary amine group (-NH2) at the terminus of the propyl chain is a key site for nucleophilic reactions, readily participating in a variety of transformations to form stable covalent bonds.

The primary amine of 3-(5-methyloxazol-2-yl)propan-1-amine can be readily acylated to form amides or sulfonylated to produce sulfonamides. These reactions are fundamental in medicinal chemistry for creating compounds with a wide range of biological activities. organic-chemistry.orglibretexts.org

Amidation: The reaction with acyl chlorides or carboxylic acid anhydrides in the presence of a base proceeds via a nucleophilic addition-elimination mechanism to yield N-substituted amides. chemguide.co.uklibretexts.orgchemguide.co.uk The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.ukchemguide.co.uk Similarly, direct condensation with carboxylic acids can be achieved using coupling agents.

Sulfonamidation: Treatment with sulfonyl chlorides in the presence of a base, such as pyridine (B92270) or triethylamine, affords the corresponding sulfonamides. mdpi.com The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. researchgate.net Sulfonamides are a critical class of compounds in drug discovery. organic-chemistry.orglibretexts.org

Table 1: Representative Amidation and Sulfonamidation Reactions

| Acylating/Sulfonylating Agent | Product | Reaction Conditions |

| Acetyl chloride | N-(3-(5-methyloxazol-2-yl)propyl)acetamide | Base (e.g., triethylamine), inert solvent (e.g., DCM) |

| Benzoyl chloride | N-(3-(5-methyloxazol-2-yl)propyl)benzamide | Base (e.g., pyridine), inert solvent (e.g., THF) |

| Benzenesulfonyl chloride | N-(3-(5-methyloxazol-2-yl)propyl)benzenesulfonamide | Base (e.g., pyridine), inert solvent (e.g., DCM) |

| p-Toluenesulfonyl chloride | N-(3-(5-methyloxazol-2-yl)propyl)-4-methylbenzenesulfonamide | Base (e.g., triethylamine), inert solvent (e.g., THF) |

The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net The formation of the C=N double bond is a reversible process. researchgate.net Schiff bases are versatile intermediates in organic synthesis and are also investigated for their biological activities.

Table 2: Formation of Imines from this compound

| Carbonyl Compound | Product (Imine) | Catalyst |

| Benzaldehyde | (E)-N-benzylidene-3-(5-methyloxazol-2-yl)propan-1-amine | Acid (e.g., acetic acid) |

| Acetone | N-(propan-2-ylidene)-3-(5-methyloxazol-2-yl)propan-1-amine | Acid (e.g., p-toluenesulfonic acid) |

| 4-Chlorobenzaldehyde | (E)-N-(4-chlorobenzylidene)-3-(5-methyloxazol-2-yl)propan-1-amine | Acid (e.g., acetic acid) |

The primary amine of this compound can react with isocyanates and isothiocyanates to furnish urea (B33335) and thiourea (B124793) derivatives, respectively. These functional groups are important pharmacophores in many biologically active molecules. researchgate.netasianpubs.orgnih.gov

Urea Synthesis: The reaction with an isocyanate involves the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group, yielding a substituted urea. nih.govorganic-chemistry.org

Thiourea Synthesis: Similarly, reaction with an isothiocyanate produces a thiourea derivative. organic-chemistry.orgnih.gov The sulfur atom in the isothiocyanate makes the carbon atom highly electrophilic and susceptible to nucleophilic attack by the amine. nih.gov

Table 3: Synthesis of Urea and Thiourea Derivatives

| Reagent | Product | General Reaction |

| Phenyl isocyanate | 1-(3-(5-methyloxazol-2-yl)propyl)-3-phenylurea | R-NH2 + R'-NCO → R-NH-CO-NH-R' |

| Methyl isocyanate | 1-methyl-3-(3-(5-methyloxazol-2-yl)propyl)urea | R-NH2 + R'-NCO → R-NH-CO-NH-R' |

| Phenyl isothiocyanate | 1-(3-(5-methyloxazol-2-yl)propyl)-3-phenylthiourea | R-NH2 + R'-NCS → R-NH-CS-NH-R' |

| Allyl isothiocyanate | 1-allyl-3-(3-(5-methyloxazol-2-yl)propyl)thiourea | R-NH2 + R'-NCS → R-NH-CS-NH-R' |

Reactivity of the Oxazole (B20620) Heterocycle

The 5-methyloxazole (B9148) ring in this compound is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene (B151609), influencing its reactivity towards electrophiles and nucleophiles.

Electrophilic aromatic substitution on the oxazole ring is generally less facile than on benzene and is influenced by the existing substituents. The presence of the methyl group at the C5 position and the alkylamine substituent at the C2 position will direct incoming electrophiles. Generally, electrophilic attack on oxazoles is directed to the C4 position. However, the presence of an electron-donating methyl group at C5 could also influence the regioselectivity. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are theoretically possible but may require harsh conditions. libretexts.orgyoutube.comyoutube.com

The oxazole ring can be susceptible to nucleophilic attack, particularly at the C2 position, which can lead to ring-opening reactions. Strong nucleophiles or harsh reaction conditions can promote the cleavage of the oxazole ring. For 2,5-disubstituted oxazoles, nucleophilic displacement at the C2 position is a known synthetic strategy. researchgate.netnih.govacs.org For instance, treatment with organolithium reagents can lead to the displacement of a suitable leaving group at the C2 position. nih.gov However, in the case of this compound, the alkyl group at C2 is not a typical leaving group, making direct nucleophilic substitution at this position unlikely under standard conditions. Ring-opening can be facilitated by strong acids or bases, leading to the formation of acyclic intermediates.

Chemo- and Regioselectivity in Complex Molecular Transformations

The presence of multiple reactive sites in this compound—namely the primary amine, the C4-H bond of the oxazole ring, and the C5-methyl group—presents both a challenge and an opportunity for selective chemical transformations. Achieving chemo- and regioselectivity is paramount when designing synthetic routes to complex derivatives.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, a key consideration is the selective functionalization of either the amine or the oxazole ring.

N-Functionalization: The primary amine is a potent nucleophile and will readily react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides under standard conditions. To achieve functionalization on the oxazole ring without interference from the amine, it is often necessary to protect the amine group. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and carbobenzyloxy (Cbz) groups.

Oxazole Functionalization: Once the amine is protected, the oxazole ring can be targeted. As discussed previously, metal-catalyzed C-H activation can be directed to the C4 position. Alternatively, the C5-methyl group could potentially be functionalized, for example, through radical bromination followed by nucleophilic substitution, although this would require harsh conditions that might not be compatible with the rest of the molecule.

Regioselectivity , the preferential reaction at one position over another, is primarily a concern when functionalizing the oxazole ring. As established, in a 2,5-disubstituted oxazole, the C4 position is the most likely site for electrophilic substitution or metal-catalyzed C-H activation.

The interplay between reaction conditions and the substrate's electronic and steric properties can be harnessed to control the outcome of a reaction. For instance, the choice of catalyst, ligand, base, and solvent can significantly influence the regioselectivity of a cross-coupling reaction.

The following table provides a hypothetical overview of selective transformations of this compound, highlighting the conditions that could be used to achieve the desired chemo- and regioselectivity.

| Transformation | Target Site | Reagent/Catalyst | Conditions | Expected Major Product | Selectivity |

|---|---|---|---|---|---|

| N-Acylation | Primary Amine | Acetyl Chloride | Et₃N, CH₂Cl₂, 0 °C to rt | N-acetyl derivative | Chemoselective for N vs. Oxazole |

| N-Alkylation | Primary Amine | Benzyl Bromide | K₂CO₃, CH₃CN, reflux | N-benzyl derivative | Chemoselective for N vs. Oxazole |

| C4-Arylation (Amine Protected) | Oxazole C4-H | Ph-Br, Pd(OAc)₂/SPhos | K₂CO₃, Dioxane, 120 °C | C4-phenyl derivative | Regioselective for C4-H |

| Amine Protection | Primary Amine | Boc₂O | Et₃N, CH₂Cl₂, rt | N-Boc protected derivative | Chemoselective for N vs. Oxazole |

Iv. Structure Activity Relationship Sar and Scaffold Optimization Studies

Design Principles for Modulating Ligand-Target Interactions

The design of analogs based on the 3-(5-methyloxazol-2-yl)propan-1-amine scaffold is guided by established principles of medicinal chemistry aimed at optimizing ligand-target interactions. Key strategies include modulating the electronic and steric properties of the molecule to enhance binding affinity and selectivity. The oxazole (B20620) ring, a five-membered heterocycle, can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are critical for receptor binding.

Computational methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, are often employed to guide the design of new derivatives. These models help to identify the key structural features required for biological activity and to predict the potency of novel analogs before their synthesis. For instance, the strategic placement of substituents on the oxazole ring can influence its electron density and steric profile, thereby affecting its interaction with specific amino acid residues in the target's binding pocket.

Systematic Modifications of the Oxazole Ring System

The oxazole ring serves as a central component of the scaffold, and its substitution pattern plays a pivotal role in determining the biological activity of the resulting compounds. Modifications at the C2 and C5 positions have been explored to probe the SAR of this chemical series.

Alterations at the 5-Methyl Position

The 5-methyl group on the oxazole ring is a key site for modification to explore the impact of steric bulk and electronics on activity. Bioisosteric replacement is a common strategy employed at this position. For example, replacing the methyl group with other small alkyl groups, such as ethyl or isopropyl, can probe the size of the binding pocket. Furthermore, the introduction of polar or electron-withdrawing groups can alter the electronic character of the oxazole ring, potentially leading to new interactions with the target protein.

| Modification at 5-Position | Rationale | Observed/Predicted Outcome |

| Hydrogen | Removal of steric bulk | May reveal if the methyl group is essential for activity or if a smaller substituent is tolerated. |

| Ethyl, Isopropyl | Increased steric bulk | Can enhance van der Waals interactions if the binding pocket is accommodating. |

| Cyclopropyl | Introduction of conformational rigidity | May lock the molecule into a more favorable binding conformation. |

| Trifluoromethyl | Strong electron-withdrawing group | Alters the electronic properties of the oxazole ring, potentially improving metabolic stability. |

| Hydroxymethyl, Methoxy | Introduction of hydrogen bond donor/acceptor | Can form new hydrogen bonds with the target, increasing affinity. |

Variations in the Propan-1-amine Linker and Amine Functionality

The propan-1-amine linker and the terminal amine group are crucial for the interaction of these compounds with their biological targets, often forming key ionic or hydrogen bonding interactions.

Homologation and Heteroatom Insertion in the Alkyl Chain

The length and composition of the alkyl chain connecting the oxazole ring to the terminal amine are critical determinants of biological activity. Homologation, the process of incrementally increasing the chain length, is a fundamental strategy to optimize the positioning of the amine group within the binding site.

| Linker Modification | Rationale | Observed/Predicted Outcome |

| Ethanamine (n=2) | Shorter linker | May be optimal if the binding pocket is more compact. |

| Butan-1-amine (n=4) | Longer linker | Can access deeper binding pockets or different interaction points. |

| Insertion of Oxygen (Ether) | Increased flexibility and polarity | Can introduce new hydrogen bonding opportunities and improve solubility. |

| Insertion of Nitrogen (Diamine) | Introduction of an additional basic center | May form an additional ionic interaction with the target. |

| Introduction of double bond | Increased rigidity | Can lock the side chain into a specific conformation. |

Studies on related aminoalkyl-containing heterocyclic compounds have shown that even a single carbon atom change in the linker length can dramatically affect potency, highlighting the precise spatial requirements of the target's binding site.

Introduction of Secondary and Tertiary Amine Functionalities

Modification of the primary amine to a secondary or tertiary amine can significantly impact a compound's properties, including its basicity, lipophilicity, and potential for hydrogen bonding.

| Amine Modification | Substituent (R) | Rationale | Observed/Predicted Outcome |

| Secondary Amine | Methyl, Ethyl | Increased lipophilicity, potential for new hydrophobic interactions. | Can improve cell permeability and metabolic stability. |

| Secondary Amine | Cyclopropylmethyl | Introduction of a rigid, lipophilic group. | May enhance binding affinity through favorable interactions. |

| Tertiary Amine | Dimethyl | Further increased lipophilicity and steric bulk. | Can modulate selectivity and reduce potential for certain metabolic pathways. |

| Acylation | Acetyl, Benzoyl | Neutralization of basicity, introduction of hydrogen bond acceptor. | Can fundamentally change the binding mode from ionic to hydrogen bonding. |

The introduction of alkyl groups on the nitrogen atom can also influence the pKa of the amine, which in turn affects its ionization state at physiological pH and its ability to form ionic bonds. N-acylation converts the basic amine into a neutral amide, which can serve as a hydrogen bond acceptor and can explore different binding interactions within the target.

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a critical determinant of its interaction with biological targets. For derivatives of the this compound scaffold, these factors play a pivotal role in defining the structure-activity relationship (SAR) and guiding scaffold optimization. While specific, detailed studies on the conformational analysis and stereochemical impact on the biological activity of this compound itself are not extensively available in publicly accessible literature, the principles can be extrapolated from research on analogous structures and related heterocyclic compounds.

Conformational analysis of the this compound scaffold involves understanding the rotational freedom around its single bonds. The key rotatable bonds include the C2-C(propanamine), C(propanamine)-C(propanamine), and C(propanamine)-N bonds of the propanamine linker. The spatial orientation of the 5-methyloxazole (B9148) ring relative to the terminal amine group is dictated by the torsion angles of these bonds. Different conformations can either facilitate or hinder the optimal placement of key pharmacophoric features—such as the basic amine and the heterocyclic ring system—within a receptor's binding pocket.

Computational methods, including molecular mechanics and quantum chemistry calculations, are instrumental in predicting the low-energy conformations of such molecules. These studies can reveal the most stable conformers in different environments (e.g., aqueous solution vs. a nonpolar binding site). For instance, intramolecular hydrogen bonding between the amine and the oxazole nitrogen could potentially stabilize certain conformations, thereby reducing the molecule's flexibility and pre-organizing it for receptor binding.

Stereochemistry introduces another layer of complexity and opportunity in SAR studies. If a substituent is introduced to the propanamine linker, a chiral center is created, leading to the existence of enantiomers. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and even toxicological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

For a hypothetical chiral analog, such as (R)- and (S)-1-(5-Methyloxazol-2-yl)propan-2-amine, the spatial orientation of the substituent would be different. One enantiomer might fit perfectly into the binding site, leading to a strong biological response, while the other may bind weakly or not at all. In some cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.

The synthesis and biological evaluation of individual enantiomers are therefore crucial steps in scaffold optimization. Chiral chromatography techniques are often employed to separate enantiomers, allowing for their individual pharmacological characterization. The determination of the absolute configuration of the more active enantiomer provides invaluable information about the three-dimensional requirements of the biological target.

Table 1: Hypothetical Biological Activity of Chiral Analogs of this compound

| Compound | Chirality | Target Binding Affinity (Ki, nM) |

| Analog A | Racemic | 50 |

| (R)-enantiomer | 10 | |

| (S)-enantiomer | 250 | |

| Analog B | Racemic | 80 |

| (R)-enantiomer | 400 | |

| (S)-enantiomer | 25 |

This table is a hypothetical representation to illustrate the potential differences in biological activity between enantiomers and is not based on published experimental data for this specific compound.

V. Advanced Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For 3-(5-methyloxazol-2-yl)propan-1-amine, DFT studies would be instrumental in predicting its reactivity and stability. By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can infer the molecule's susceptibility to nucleophilic and electrophilic attack. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability.

Furthermore, DFT can be used to calculate various molecular properties that provide a deeper understanding of the molecule's electronic character. A hypothetical data table of such calculated properties is presented below.

Table 1: Hypothetical DFT-Calculated Molecular Properties

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | 3.2 D | Quantifies the polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

The flexible propyl-amine side chain of this compound allows it to adopt various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to map the energy landscape of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The results of such an analysis would reveal the preferred spatial arrangement of the molecule, which is crucial for its biological activity and physical properties. A potential energy surface could be generated to visualize the energy minima corresponding to stable conformers and the energy barriers for interconversion between them.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a ligand (such as this compound) might interact with a biological target, typically a protein receptor.

In the absence of a known biological target for this compound, molecular docking could be used in a screening capacity against a panel of potential receptors. Once a target is identified, docking simulations would predict the most likely binding pose of the molecule within the active site of the receptor. This analysis would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Docking programs use scoring functions to estimate the binding affinity of a ligand to a receptor. The scoring function calculates a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. These scores can be used to rank different ligands or different binding poses of the same ligand. While these scores are approximations, they provide a valuable tool for prioritizing compounds for further experimental testing.

Table 2: Hypothetical Molecular Docking Results for this compound against a Hypothetical Receptor

| Parameter | Hypothetical Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR 123, ASP 81, PHE 259 |

Note: The values and descriptions in this table are for illustrative purposes and are not based on experimental data.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule and its environment move and change. For this compound, an MD simulation of it bound to a receptor could be used to assess the stability of the binding pose predicted by docking. It would also provide insights into the flexibility of the ligand and the receptor's active site, and how they adapt to each other upon binding. The results could further refine the understanding of the binding mode and the energetics of the interaction.

Protein-Ligand Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations are instrumental in characterizing the stability of the protein-ligand complex and observing the conformational changes that occur upon binding. A hypothetical study involving this compound complexed with a putative protein kinase target was conducted to explore these aspects. A 100-nanosecond MD simulation can reveal the dynamics of the binding pocket and the ligand's stability within it.

Furthermore, analysis of the root-mean-square fluctuation (RMSF) for individual amino acid residues can pinpoint which parts of the protein exhibit more flexibility. In this hypothetical study, residues in direct contact with this compound are expected to show reduced fluctuations, indicating stabilization upon ligand binding. Key interactions, such as hydrogen bonds between the amine group of the ligand and specific residues like Asp145, and pi-stacking interactions involving the oxazole (B20620) ring and a phenylalanine residue (Phe78), would be crucial for maintaining the stability of the complex.

Table 1: Hypothetical Molecular Dynamics Simulation Data for this compound with a Protein Kinase

| Parameter | Value | Interpretation |

| Protein RMSD (Å) | 1.5 ± 0.3 | Indicates overall structural stability of the protein upon ligand binding. |

| Ligand RMSD (Å) | 0.8 ± 0.2 | Suggests the ligand remains in a stable conformation within the binding site. |

| Key H-Bonds | Amine with Asp145 | A persistent hydrogen bond crucial for anchoring the ligand. |

| Key Pi-Stacking | Oxazole with Phe78 | Contributes to the stability of the ligand's orientation. |

| Binding Free Energy (kcal/mol) | -9.5 | A favorable binding energy suggesting a strong interaction. |

Solvent Effects and Binding Kinetics Modeling

The influence of the solvent, typically water in biological systems, on the binding affinity and kinetics of this compound is a critical aspect of its computational investigation. Explicit solvent MD simulations, where water molecules are individually represented, provide a detailed picture of how they mediate the protein-ligand interaction. Water molecules can form bridging hydrogen bonds, which can either stabilize or destabilize the complex.

Binding kinetics, including the association (k_on) and dissociation (k_off) rates, can be estimated using advanced computational techniques like steered molecular dynamics (SMD) or metadynamics. These methods simulate the unbinding process of the ligand from the protein, allowing for the calculation of the energetic barriers involved. A high energetic barrier for unbinding would correspond to a low k_off rate and, consequently, a longer residence time of the ligand in the active site, which is often a desirable property for therapeutic agents.

For this compound, modeling would likely show that the desolvation of the polar amine group upon entering the more hydrophobic binding pocket is energetically costly but is compensated by the formation of specific, strong interactions with the protein.

Table 2: Hypothetical Binding Kinetics and Solvent Effect Parameters

| Parameter | Value | Significance |

| Association Rate (k_on) (M⁻¹s⁻¹) | 1.2 x 10⁷ | Represents a rapid binding of the ligand to the protein target. |

| Dissociation Rate (k_off) (s⁻¹) | 0.05 | Indicates a slow dissociation, suggesting a prolonged duration of action. |

| Residence Time (1/k_off) (s) | 20 | A longer residence time can correlate with enhanced biological activity. |

| Solvation Free Energy (kcal/mol) | -12.3 | The favorable interaction of the ligand with the solvent. |

| Desolvation Penalty (kcal/mol) | +8.5 | The energy required to remove the ligand from the solvent to enter the binding site. |

Cheminformatics and QSAR Modeling for Predictive Insights

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful predictive tools in drug discovery. A QSAR model establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a hypothetical series of oxazole derivatives including this compound, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme.

Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, are calculated for each compound in the series. These can include 2D descriptors (e.g., molecular weight, logP, topological surface area) and 3D descriptors (e.g., molecular shape, volume). A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build the predictive model.

A hypothetical QSAR model for this series might reveal that descriptors related to the size of the substituent on the oxazole ring and the hydrogen bond donating capacity of the side chain are critical for activity. Such a model would be invaluable for designing new, more potent analogues by suggesting specific structural modifications.

Table 3: Hypothetical QSAR Model for Oxazole Derivatives

| Descriptor | Coefficient | Importance |

| Molecular Weight | -0.25 | Suggests that smaller molecules in the series may have better activity. |

| logP | +0.60 | Indicates that increased lipophilicity is favorable for activity. |

| Hydrogen Bond Donors | +1.50 | Highlights the critical role of hydrogen bond donation for binding. |

| Topological Polar Surface Area | -0.10 | Suggests that a lower polar surface area might improve cell permeability. |

| Model R² | 0.85 | Indicates a good correlation between the descriptors and the biological activity. |

| Model Q² (Cross-validation) | 0.72 | Suggests good predictive power of the model. |

Based on the comprehensive search conducted, there is currently no publicly available scientific literature detailing the specific methodological frameworks for in vitro biological target identification or mechanism of action studies for the chemical compound This compound .

The performed searches for high-throughput screening, direct biochemical approaches, and other related methodologies did not yield any specific data, research findings, or publications pertaining to this particular molecule. General information on these techniques is available, but the explicit application to "this compound" is not documented in the accessible scientific domain.

Therefore, it is not possible to provide an article that adheres to the requested detailed outline and content inclusions for this specific compound.

Vi. Methodological Frameworks for in Vitro Biological Target Identification and Mechanism of Action Studies

Genetic Interaction and Genomic Methods for Target Validation

Modern drug discovery heavily relies on genetic and genomic approaches to validate the molecular targets of small molecules. These powerful techniques allow for the precise manipulation and global analysis of cellular systems, providing critical insights into drug-target interactions and downstream cellular responses.

Gene Knockdown/Knockout and CRISPR/Cas9 Approaches

The direct modulation of gene expression is a cornerstone of target validation. By reducing (knockdown) or completely eliminating (knockout) the expression of a putative target gene, researchers can assess whether the cellular phenotype mimics the effect of the compound treatment.

RNA interference (RNAi) , utilizing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), can be employed to systematically screen libraries of genes to identify those whose suppression confers resistance or sensitivity to 3-(5-Methyloxazol-2-yl)propan-1-amine. A hypothetical screening outcome is presented in Table 1.

Table 1: Hypothetical Gene Knockdown Sensitization/Resistance Screen for this compound This table is for illustrative purposes and does not represent actual experimental data.

| Gene Target | Method | Effect on Compound Activity | Implication |

|---|---|---|---|

| Gene X | siRNA | Increased Resistance | Potential direct target or key downstream effector |

| Gene Y | shRNA | Increased Sensitivity | Component of a resistance pathway |

| Gene Z | siRNA | No Change | Unlikely to be involved in the primary mechanism of action |

The advent of CRISPR/Cas9 technology has revolutionized gene editing, allowing for the precise and permanent knockout of genes. Genome-wide CRISPR screens can identify genes that, when knocked out, alter the cellular response to this compound. This approach provides a high degree of confidence in target identification.

Transcriptomic and Proteomic Profiling

Global analyses of gene and protein expression changes following treatment with this compound offer an unbiased view of the compound's cellular impact.

Transcriptomic profiling , typically performed using RNA sequencing (RNA-seq), reveals changes in the messenger RNA (mRNA) landscape of a cell. By comparing the transcriptomes of treated and untreated cells, researchers can identify pathways and biological processes modulated by the compound. For instance, significant upregulation of genes involved in a specific signaling pathway could suggest that the compound's target is a key regulator of that pathway.

Proteomic profiling , on the other hand, directly assesses changes in protein levels and post-translational modifications. Techniques such as mass spectrometry-based proteomics can provide a comprehensive picture of the cellular proteins that are altered upon compound treatment. This can help to identify not only the primary target but also downstream effector proteins. Table 2 illustrates a hypothetical outcome from such an analysis.

Table 2: Hypothetical Proteomic Profiling Results for this compound Treatment This table is for illustrative purposes and does not represent actual experimental data.

| Protein | Fold Change | Potential Role |

|---|---|---|

| Protein A | -2.5 | Putative direct target (destabilized or downregulated) |

| Protein B | +3.1 | Downstream effector in a compensatory pathway |

| Protein C | -1.8 | Component of a complex affected by the compound |

Phenotypic Rescue and Counter-Screening Strategies

Once a putative target has been identified through genetic and genomic methods, further validation is often required. Phenotypic rescue and counter-screening are essential strategies in this phase.

Phenotypic rescue experiments aim to reverse the effects of the compound by overexpressing the identified target gene. If the overexpression of the target protein mitigates the cellular phenotype induced by this compound, it provides strong evidence that the compound's activity is mediated through that specific target.

Counter-screening involves testing the compound against a panel of related and unrelated targets to assess its selectivity. This is crucial for identifying potential off-target effects that could lead to undesirable consequences. A highly selective compound will primarily interact with its intended target, minimizing interactions with other proteins. The results of a counter-screening assay can be summarized in a selectivity profile, as hypothetically shown in Table 3.

Table 3: Hypothetical Counter-Screening Selectivity Profile for this compound This table is for illustrative purposes and does not represent actual experimental data.

| Target | Activity (IC50/EC50) | Selectivity vs. Primary Target |

|---|---|---|

| Primary Target | 10 nM | - |

| Related Target 1 | 500 nM | 50-fold |

| Unrelated Target 2 | >10 µM | >1000-fold |

By integrating these methodological frameworks, a robust and comprehensive understanding of the biological target and mechanism of action of this compound can be achieved, paving the way for its further development as a potential therapeutic agent.

Vii. Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of oxazole (B20620) derivatives has been a subject of extensive research, with numerous methods developed to construct this heterocyclic core. researchgate.netnih.gov Future research into 3-(5-Methyloxazol-2-yl)propan-1-amine could focus on developing more efficient, sustainable, and versatile synthetic routes.

Key areas for exploration include:

Flow Chemistry and Microreactor Technology: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. The development of a flow-based synthesis for this compound could lead to higher yields and purity.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. nih.gov Engineered enzymes, such as transaminases or dehydrogenases, could be employed for the stereoselective synthesis of chiral analogs of this compound, which may exhibit distinct biological activities. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. This methodology could be applied to develop novel disconnections and synthetic strategies for constructing the oxazole ring or modifying the side chain of the target compound under mild conditions.

A comparative overview of potential synthetic paradigms is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Oxazole Derivatives

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Flow Chemistry | High throughput, improved safety, precise control | Initial setup cost, potential for clogging |

| Biocatalysis | High stereoselectivity, mild conditions, environmentally friendly | Enzyme stability and availability, substrate scope limitations |

Advanced Computational Approaches for Rational Design and Prediction

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with desired properties and for predicting their behavior. nih.gov For this compound, computational studies can guide synthetic efforts and prioritize compounds for biological evaluation.

Future computational research could involve:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to calculate the electronic structure, reactivity, and spectroscopic properties of this compound. irjweb.com DFT studies can provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding its chemical reactivity and potential as an electronic material. irjweb.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its interactions with biological macromolecules, such as proteins or nucleic acids. This can help in predicting binding modes and affinities, which is essential for drug discovery.

Machine Learning (ML) and Artificial Intelligence (AI): ML models can be trained on large datasets of chemical structures and their associated properties to predict the biological activity, toxicity, and pharmacokinetic profiles of new compounds like this compound.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To elucidate the biological effects of this compound, a systems biology approach integrating various "omics" data is crucial. This holistic view can uncover novel mechanisms of action and identify potential biomarkers.

Key multi-omics strategies include:

Transcriptomics (RNA-seq): This technique can reveal changes in gene expression in cells or tissues upon treatment with the compound, providing insights into the cellular pathways it modulates.

Proteomics: By analyzing the entire set of proteins, proteomics can identify protein targets of the compound and downstream changes in protein expression and post-translational modifications.

Metabolomics: This approach studies the global metabolic profile and can reveal how the compound affects cellular metabolism.

The integration of these datasets can provide a comprehensive picture of the compound's biological impact, as outlined in Table 2.

Table 2: Multi-Omics Approaches for Biological Characterization

| Omics Technology | Information Gained | Potential Application |

|---|---|---|

| Transcriptomics | Changes in gene expression | Pathway analysis, identification of regulated genes |

| Proteomics | Protein-drug interactions, expression changes | Target identification, biomarker discovery |

Development of Chemical Probes for Specific Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.gov Derivatives of this compound could be developed as chemical probes to investigate various biological pathways. nih.gov

Future directions in this area include:

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, fluorescent probes can be created to visualize and track specific cellular components or processes. nih.gov Oxazole-based fluorophores have been developed for organelle targeting. nih.gov

Photoaffinity Probes: These probes contain a photoreactive group that, upon irradiation with light, forms a covalent bond with the target protein. This allows for the identification and isolation of the protein target.

Biotinylated Probes: The incorporation of a biotin (B1667282) tag allows for the affinity-based purification of the target protein using streptavidin-coated beads.

The development of such probes would be instrumental in elucidating the molecular targets and mechanisms of action of this class of compounds.

Q & A

Q. What are the standard synthetic routes for preparing 3-(5-Methyloxazol-2-yl)propan-1-amine, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via carbodiimide-mediated coupling between oxazole-4-carboxylic acid derivatives and primary amines. For example, in analogous syntheses (e.g., OCM-31–34), 3-(pyrazin-2-yl)propan-1-amine reacts with substituted oxazole-carboxylic acids using HATU or EDC/HOBt as coupling agents. Post-synthesis, intermediates are purified via flash chromatography and characterized by 1H/13C NMR and HPLC (>95% purity) . Key steps include:

- NMR analysis : Chemical shifts (e.g., δ 8.5–6.5 ppm for aromatic protons) confirm oxazole and amine integration.

- HPLC : Reverse-phase C18 columns with UV detection ensure purity.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Refer to safety data sheets (SDS) for analogous amines (e.g., 3-(2-methylimidazol-1-yl)propan-1-amine):

- Storage : -20°C for long-term stability; desiccated to prevent hydrolysis.

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation .

- Incompatibilities : Avoid strong oxidizers (risk of exothermic decomposition).

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Assign aromatic protons (oxazole ring: δ 7.5–8.5 ppm) and aliphatic chain signals (e.g., propylamine: δ 1.8–3.2 ppm).

- Mass Spectrometry (MS) : ESI-MS or FAB-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z ~167).

- FT-IR : Detect amine N-H stretches (~3300 cm⁻¹) and oxazole C=N/C-O vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational tools like Multiwfn and DFT optimize the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps, electrostatic potential (ESP) maps, and charge distribution. The Colle-Salvetti correlation-energy formula (adapted for density functionals) predicts reactivity sites .

- Multiwfn : Analyze electron localization function (ELF) to identify noncovalent interactions (e.g., hydrogen bonds between the amine and oxazole rings) .

Q. What strategies resolve contradictions in biological activity data for oxazole-amine derivatives?

Methodological Answer:

- Dose-Response Studies : Test compound purity (HPLC) and confirm stereochemistry (X-ray crystallography or NOESY NMR).

- Kinetic Solubility Assays : Use PBS (pH 7.4) or DMSO stocks to assess aggregation effects.

- Target Engagement : Employ SPR or ITC to measure binding affinity (e.g., for kinase targets like GSK-3β) .

Q. How can noncovalent interactions (NCIs) between this compound and biological targets be mapped?

Methodological Answer:

- NCI Analysis : Use reduced density gradient (RDG) plots (via Multiwfn or VMD) to visualize van der Waals interactions and hydrogen bonds. For example, the oxazole ring may engage in π-stacking with aromatic residues in enzymes .

- Molecular Dynamics (MD) : Simulate ligand-protein binding using AMBER or GROMACS, focusing on amine protonation states at physiological pH .

Q. What methodologies enable the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

Methodological Answer:

- LogP Optimization : Introduce lipophilic groups (e.g., fluorinated substituents) while maintaining ClogP < 3.

- In Silico BBB Prediction : Tools like SwissADME or MOE predict permeability.

- In Vivo Imaging : Radiolabel analogs (e.g., 18F derivatives) and assess brain uptake via PET/MRI, as demonstrated in Aβ plaque imaging studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.